molecular formula C20H14N2O4 B2842658 5-hydroxy-10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one CAS No. 904504-22-9

5-hydroxy-10,11-dimethoxy-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridin-9-one

Cat. No.: B2842658
CAS No.: 904504-22-9
M. Wt: 346.342
InChI Key: PBTXUPOGDOSLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as MW01, is a novel small molecule inhibitor . It is a structurally distinct lead compound that has been identified to selectively inhibit NF-kB activation by DNA double-strand breaks .


Molecular Structure Analysis

The molecular structure of this compound includes a complex ring system, which is characteristic of indole derivatives . The structure of this compound is shown in the referenced paper .

Mechanism of Action

The compound targets the kinases CLK2 and CLK4, which transfer genotoxic stress signaling to the IkB kinase complex . It has been found to sensitize to DNA damaging agents by increasing p53-induced apoptosis, thereby reducing cancer cell viability .

Properties

IUPAC Name

5-hydroxy-16,17-dimethoxy-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13(18),14,16-nonaen-19-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O4/c1-25-15-6-4-12-16(19(15)26-2)20(24)22-14-5-3-10(23)9-13(14)11-7-8-21-17(12)18(11)22/h3-9,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTXUPOGDOSLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3=NC=CC4=C3N(C2=O)C5=C4C=C(C=C5)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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